1-(4-Cyclohexylphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride
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Overview
Description
1-(4-Cyclohexylphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is a synthetic organic compound It is characterized by its unique structure, which includes a cyclohexylphenoxy group and a dimethylmorpholino group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclohexylphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Cyclohexylphenoxy Intermediate: This step involves the reaction of cyclohexylphenol with an appropriate halogenating agent to form the cyclohexylphenoxy intermediate.
Attachment of the Propanol Backbone: The cyclohexylphenoxy intermediate is then reacted with an epoxide or a halohydrin to introduce the propanol backbone.
Introduction of the Dimethylmorpholino Group: The final step involves the reaction of the intermediate with 2,6-dimethylmorpholine under suitable conditions to form the desired product.
Hydrochloride Formation: The free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyclohexylphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides, acids, or bases can be used under appropriate conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Cyclohexylphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in the synthesis of other complex organic molecules.
Biology: The compound may be used in studies involving cell signaling pathways or as a tool to investigate biological processes.
Industry: The compound may be used in the production of specialty chemicals or as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Cyclohexylphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, thereby modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Phenoxyphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride
- 1-(4-Cyclohexylphenoxy)-3-(2,6-diethylmorpholino)propan-2-ol hydrochloride
- 1-(4-Cyclohexylphenoxy)-3-(2,6-dimethylpiperidino)propan-2-ol hydrochloride
Uniqueness
1-(4-Cyclohexylphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-cyclohexylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO3.ClH/c1-16-12-22(13-17(2)25-16)14-20(23)15-24-21-10-8-19(9-11-21)18-6-4-3-5-7-18;/h8-11,16-18,20,23H,3-7,12-15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUIBMQOFQVPEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC=C(C=C2)C3CCCCC3)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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